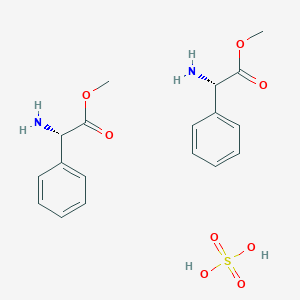
Methyl (S)-2-amino-2-phenylacetate hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-2-phenylacetate hemisulfate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s unique structure, featuring an amino group and a phenyl ring, contributes to its versatility in chemical reactions and its potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-phenylacetate hemisulfate typically involves the esterification of (S)-2-amino-2-phenylacetic acid with methanol in the presence of an acid catalyst. One common method employs trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . The reaction can be represented as follows:
(S)-2-amino-2-phenylacetic acid+methanolTMSClMethyl (S)-2-amino-2-phenylacetate
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of microwave-assisted derivatization has also been explored to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-2-phenylacetate hemisulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-2-phenylacetate hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-2-phenylacetate hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Methyl (S)-2-amino-2-phenylacetate hemisulfate can be compared with other similar compounds, such as:
Methyl ®-2-amino-2-phenylacetate: The enantiomer of the compound, which may exhibit different biological activities.
Ethyl (S)-2-amino-2-phenylacetate: A similar ester with an ethyl group instead of a methyl group, which may have different reactivity and applications.
Methyl (S)-2-amino-3-phenylpropanoate:
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a phenyl ring, which contribute to its versatility in chemical reactions and its potential for various applications.
Propiedades
Fórmula molecular |
C18H24N2O8S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-phenylacetate;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4)/t2*8-;/m00./s1 |
Clave InChI |
WNXGTZVBNOSLKD-QXGOIDDHSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC=CC=C1)N.COC(=O)[C@H](C1=CC=CC=C1)N.OS(=O)(=O)O |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



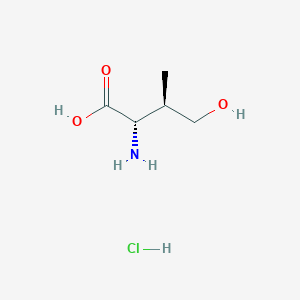
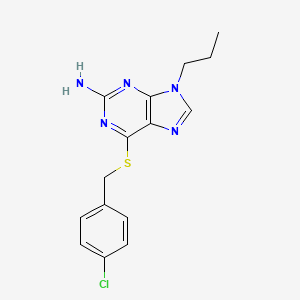
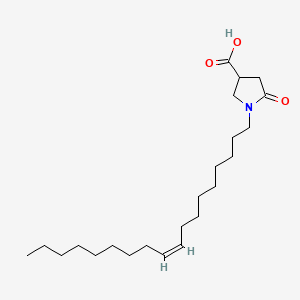
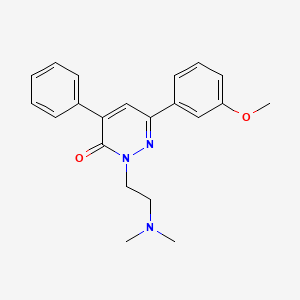
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

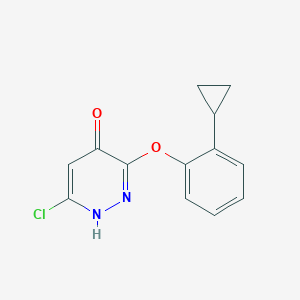
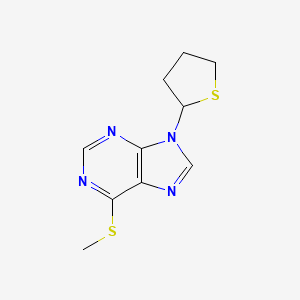
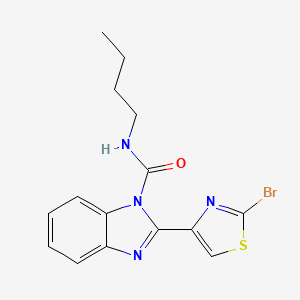
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)

